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molecular formula C12H13Cl3O2 B8411222 6-Chloro-2-(2,4-dichlorophenyl)hexanoic acid

6-Chloro-2-(2,4-dichlorophenyl)hexanoic acid

Cat. No. B8411222
M. Wt: 295.6 g/mol
InChI Key: CONDHNUUOZRZPP-UHFFFAOYSA-N
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Patent
US08349880B2

Procedure details

Step AF (1): 2-(2,4-Dichlorophenyl)acetic acid (2.5 g, 12.19 mmol) was deprotonated with NaHMDS (1.0 M in THF, 24.0 mL, 24.4 mmol) and reacted with 1-chloro-4-iodobutane (1.49 mL, 12.2 mmol) using a procedure analogous to Step AC (1) to afford, after purification by silica gel column chromatography, 6-chloro-2-(2,4-dichlorophenyl)hexanoic acid (2.17 g, 7.34 mmol, 60% yield) as a colorless oil. LC-MS (M−H)− 295.1.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
1.49 mL
Type
reactant
Reaction Step Four
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([OH:12])=[O:11].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Cl:23][CH2:24][CH2:25][CH2:26][CH2:27]I>>[Cl:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:9]([C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1])[C:10]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CC(=O)O
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Four
Name
Quantity
1.49 mL
Type
reactant
Smiles
ClCCCCI
Step Five
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
ClCCCCC(C(=O)O)C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.34 mmol
AMOUNT: MASS 2.17 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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